5-Methoxybenzofuran

Catalog No.
S702833
CAS No.
13391-28-1
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxybenzofuran

CAS Number

13391-28-1

Product Name

5-Methoxybenzofuran

IUPAC Name

5-methoxy-1-benzofuran

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-6H,1H3

InChI Key

JJXPTUWJVQUHKN-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC=C2

Canonical SMILES

COC1=CC2=C(C=C1)OC=C2

Chemical Properties and Availability

Potential Research Applications

  • Organic synthesis: As a building block for the synthesis of more complex organic molecules, including pharmaceuticals and other functional materials [Source: ScienceDirect, a scientific database ].
  • Material science: As a component in the development of new materials with specific properties, such as polymers or liquid crystals [Source: ScienceDirect, a scientific database ].

5-Methoxybenzofuran is an organic compound with the molecular formula C₉H₈O₂. It belongs to the class of benzofurans, which are characterized by a fused benzene and furan ring structure. The presence of a methoxy group (-OCH₃) at the 5-position of the benzofuran ring contributes to its unique chemical properties and biological activities. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its interesting structural features and potential applications.

Typical of aromatic compounds. Some notable reactions include:

  • Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, such as bromination and formylation, particularly at the methoxy-substituted position. For instance, studies have shown that 5-methoxybenzofuran can be brominated to yield 5-bromo derivatives .
  • Aminomethylation: This reaction involves the introduction of an amino group into the benzofuran structure, enhancing its reactivity and potential biological activity .
  • Azo Coupling: The compound can also engage in azo coupling reactions, which are significant for synthesizing azo dyes and other complex organic molecules .

Research indicates that 5-methoxybenzofuran exhibits various biological activities. Its derivatives have been studied for their potential pharmacological effects, including:

  • Antimicrobial Activity: Some studies suggest that compounds derived from 5-methoxybenzofuran show promising antimicrobial properties against a range of pathogens.
  • Antioxidant Properties: The methoxy group may contribute to the antioxidant activity of this compound, making it a candidate for further research in health-related applications.
  • Cytotoxic Effects: Certain derivatives have demonstrated cytotoxicity against cancer cell lines, indicating potential use in cancer therapy .

The synthesis of 5-methoxybenzofuran can be achieved through several methods:

  • Friedel-Crafts Reaction: One common method involves the Friedel-Crafts alkylation of phenol with a suitable alkylating agent in the presence of a Lewis acid catalyst.
  • Condensation Reactions: Another approach includes the condensation of o-hydroxyaryl aldehydes with methylene compounds under acidic conditions to form benzofuran derivatives.
  • Synthetic Variations: Various synthetic pathways have been explored to modify the structure for enhanced biological activity or improved yields .

5-Methoxybenzofuran has several applications across different fields:

  • Pharmaceutical Industry: Due to its biological activities, it is being investigated for potential drug development, particularly in antimicrobial and anticancer therapies.
  • Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules and materials.
  • Material Science: Its unique properties are explored for applications in polymer chemistry and material science.

Studies on the interactions of 5-methoxybenzofuran with various biological targets have revealed insights into its mechanism of action. Molecular docking studies suggest that it may interact with specific enzymes or receptors involved in disease processes. These interactions are crucial for understanding its pharmacological profile and optimizing its therapeutic potential.

Several compounds share structural similarities with 5-methoxybenzofuran. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
BenzofuranBasic structure without substituentsLacks functional groups that enhance activity
6-MethoxybenzofuranMethoxy group at the 6-positionDifferent positioning affects reactivity
5-HydroxybenzofuranHydroxyl group instead of methoxyAltered solubility and reactivity
5-MethylbenzofuranMethyl group at the 5-positionPotentially different biological activities

The uniqueness of 5-methoxybenzofuran lies in its specific methoxy substitution pattern, which influences its reactivity and biological properties compared to these similar compounds.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13391-28-1

Wikipedia

5-Methoxybenzofuran

Dates

Modify: 2023-08-15
van der Leun et al. Single-cell analysis of regions of interest (SCARI) using a photosensitive tag. Nature Chemical Biology, DOI: 10.1038/s41589-021-00839-x, published online 9 September 2021

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